1-(1-(4-甲基哌嗪-1-基)-1-(噻吩-2-基)丙基)-3-(邻甲苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

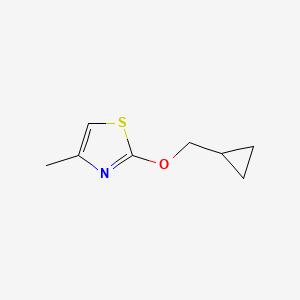

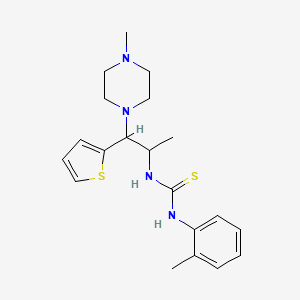

The compound "1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea" is a thiourea derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. Thioureas are characterized by the presence of the thiourea functional group, which is a sulfur analog of urea. They often exhibit interesting chemical and physical properties and can interact with biological targets such as DNA and enzymes.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas was achieved by reacting methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran, yielding good product yields . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, using appropriate starting materials such as a methylpiperazine and an o-tolyl isothiocyanate derivative.

Molecular Structure Analysis

Thiourea derivatives can adopt various molecular configurations and exhibit different intermolecular hydrogen bonding patterns, as seen in the polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea . The molecular structure of thiourea derivatives is crucial as it can influence their biological activity and interaction with targets like DNA. The molecular docking studies of a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, showed binding with B-DNA, indicating the potential of these compounds to interact with genetic material .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions, including the formation of hydrogen bonds and interactions with other molecules. The polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit different hydrogen bonding patterns, which can significantly affect their reactivity and physical properties . The reactivity of the compound could be explored through similar studies, examining its ability to form hydrogen bonds and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. For instance, the compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was characterized using various spectroscopic techniques, and its chemical potential and hardness were calculated using density functional theory (DFT) . These properties are essential for understanding the behavior of the compound under different conditions and its suitability for potential applications. The cytotoxic nature of this compound was also assessed, showing activity against the MCF-7 cell line, which suggests that the compound might also possess similar biological properties .

科学研究应用

抗菌活性

类似于1-(1-(4-甲基哌嗪-1-基)-1-(噻吩-2-基)丙基)-3-(邻甲苯基)硫脲的化合物已经合成并评估了它们的抗菌性能。这些化合物,包括具有N-取代基变化的衍生物,如硫酰胺、二硫代氨基甲酸酯、硫脲和硫代氨基甲酸酯,已经显示出对MRSA和VRE耐药的革兰氏阳性菌株(如葡萄球菌和肠球菌)具有强大的体外活性。然而,它们的体内活性与利奈唑相比较弱,表明在治疗应用中有进一步优化的潜力(Jang et al., 2004)。

抗癌和结合特性

对与噻吩-2-甲醛衍生物相关的研究探讨了它们与载体蛋白(如人血清白蛋白)的结合特性。这些化合物表现出良好的抗菌和抗真菌活性,毒性较低,并显示出与人血清白蛋白的有希望的结合相互作用,为它们的药代动力学机制和潜在的抗癌活性提供了见解。对人血清白蛋白的结合动力学和微环境进行了研究,提供了有关这些化合物的治疗潜力的宝贵信息(Shareef et al., 2016)。

5-羟色胺受体亲和力

对苯并[b]噻吩和4-芳基哌嗪-1-基的新衍生物进行了合成和评估,以了解它们对5-HT1A 5-羟色胺受体的亲和力。这项研究突出了芳基哌嗪基团和苯并[b]噻吩环取代物对影响与5-HT1A位点结合亲和力的重要性,一些类似物显示出微摩尔亲和力。这些研究有助于开发针对5-羟色胺受体治疗精神障碍的新疗法(Pessoa‐Mahana等,2012年)。

缓蚀作用

在生物医学领域之外的一种独特应用涉及类似化合物作为酸性环境中轻钢的缓蚀剂。与所讨论的化学品结构相关的曼尼希碱已经合成并进行了测试,显示出在保护轻钢表面免受腐蚀方面取得了有希望的结果。这项研究为开发环境友好的缓蚀剂开辟了新途径,展示了这些化学结构在各种应用中的多功能性(Lavanya et al., 2020)。

属性

IUPAC Name |

1-(2-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4S2/c1-15-7-4-5-8-17(15)22-20(25)21-16(2)19(18-9-6-14-26-18)24-12-10-23(3)11-13-24/h4-9,14,16,19H,10-13H2,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWPVSNFMSKJIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2517983.png)

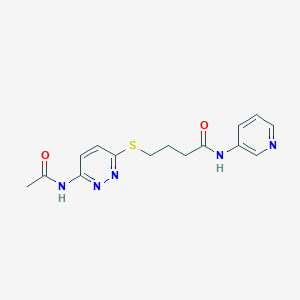

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)